molecular formula C20H26ClNO2 B1374566 4-{2-[4-(Benzyloxy)phenoxy]ethyl}piperidine hydrochloride CAS No. 158550-35-7

4-{2-[4-(Benzyloxy)phenoxy]ethyl}piperidine hydrochloride

Cat. No.: B1374566
CAS No.: 158550-35-7
M. Wt: 347.9 g/mol
InChI Key: PULGUARPANYPQV-UHFFFAOYSA-N
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Properties

IUPAC Name

4-[2-(4-phenylmethoxyphenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO2.ClH/c1-2-4-18(5-3-1)16-23-20-8-6-19(7-9-20)22-15-12-17-10-13-21-14-11-17;/h1-9,17,21H,10-16H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PULGUARPANYPQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CCOC2=CC=C(C=C2)OCC3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-(Benzyloxy)phenoxy Pyridine Intermediate

The key intermediate is 4-(benzyloxy)phenoxy pyridine, which can be synthesized via nucleophilic aromatic substitution or Mitsunobu-type coupling of 4-hydroxypyridine with 4-(benzyloxy)phenol derivatives. The benzyloxy group is typically introduced by benzylation of hydroxyphenol precursors under standard conditions.

Quaternization to Form N-Benzylpyridinium Salt

The pyridine intermediate is reacted with benzyl chloride or substituted benzyl halides in a solvent such as toluene under reflux conditions to form the corresponding N-benzylpyridinium salt. This step is crucial as it activates the pyridine ring for subsequent reduction.

Typical conditions:

Reagents Conditions Yield (%) Purity (%)
4-(Benzyloxy)phenoxy pyridine Benzyl chloride, toluene reflux, 4 h ~70 ~96.5

The reaction mixture often yields a sticky oil that crystallizes upon cooling, facilitating isolation by filtration.

Reduction to N-Benzyl-1,2,3,6-tetrahydropyridine

The N-benzylpyridinium salt undergoes partial reduction using sodium borohydride in tetrahydrofuran (THF) at low temperatures (0–15 °C). This yields the tetrahydropyridine intermediate.

Reagents Conditions Yield (%) Purity (%)
N-benzylpyridinium salt NaBH4, THF, 0–15 °C, 6 h ~99 ~96

The reaction is quenched with acetic acid, and the product is purified by crystallization from methanol.

Catalytic Hydrogenation to Piperidinium Salt

The tetrahydropyridine is further hydrogenated in the presence of acid and a hydrogen source with a suitable catalyst (e.g., Pd/C or PtO2) to fully saturate the ring, forming the piperidinium salt.

This step requires careful control to avoid over-reduction or formation of impurities close in polarity to the product, which complicate purification.

Formation of Hydrochloride Salt

Finally, the piperidinium salt is neutralized with alkali and then treated with hydrochloric acid to yield the hydrochloride salt of 4-{2-[4-(Benzyloxy)phenoxy]ethyl}piperidine.

Comparative Analysis of Preparation Methods

Method Aspect Method 1 (Mesylation + SN2) Method 2 (Mitsunobu Coupling) Method 3 (Pyridine Reduction) Present Method (Quaternization + Reduction)
Starting materials N-tertbutyloxycarbonyl-4-hydroxy piperidine and phenol derivative Same as Method 1 4-halogen pyridine derivatives 4-(Benzyloxy)phenoxy pyridine
Key reaction type Mesylation + SN2 substitution Mitsunobu coupling Catalytic hydrogenation Quaternization + NaBH4 reduction + hydrogenation
Advantages Straightforward Direct coupling Effective ring saturation High yield, easy purification, cost-effective
Disadvantages Elimination side reactions, low scalability Low conversion, triphenylphosphine byproduct Expensive catalysts, impurity removal difficult Requires multiple steps but well-controlled
Yield and purity Moderate Moderate Variable High (up to 99% yield, >96% purity)

The present method combining quaternization and stepwise reduction offers improved yield and purity, with easier scale-up and purification compared to older methods.

Research Findings and Optimization

  • Yield Optimization: Using toluene as solvent for quaternization and controlling temperature during NaBH4 reduction improves yield and product crystallinity.
  • Purity Control: Careful control of hydrogenation conditions prevents formation of closely related impurities, facilitating purification by crystallization or chromatography.
  • Cost Efficiency: Avoidance of expensive catalysts like PtO2 and use of readily available benzyl halides reduce production costs.
  • Scalability: The method is amenable to scale-up due to simple reaction conditions and straightforward isolation techniques.

Summary Table of Key Reaction Conditions and Outcomes

Step Reagents/Conditions Product Yield (%) Purity (%) Notes
Pyridine quaternization 4-(Benzyloxy)phenoxy pyridine + benzyl chloride, toluene reflux N-benzylpyridinium salt 70 96.6 Crystallization for isolation
Partial reduction NaBH4, THF, 0–15 °C N-benzyl-1,2,3,6-tetrahydropyridine 99 96.1 Acetic acid quench
Catalytic hydrogenation Acid, H2, Pd/C or PtO2 catalyst Piperidinium salt High High Controlled to avoid impurities
Salt formation Alkali, then HCl 4-{2-[4-(Benzyloxy)phenoxy]ethyl}piperidine hydrochloride Quantitative High Final product

Chemical Reactions Analysis

4-{2-[4-(Benzyloxy)phenoxy]ethyl}piperidine hydrochloride can undergo several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Biochemical Properties

This compound exhibits significant interactions with various enzymes and proteins, influencing their activity. Notably, it interacts with cytochrome P450 enzymes, which are crucial for drug metabolism. Such interactions can lead to either inhibition or activation of enzymatic activity, depending on the context.

Cellular Effects

In cellular studies, 4-{2-[4-(Benzyloxy)phenoxy]ethyl}piperidine hydrochloride has demonstrated cytotoxic effects on cancer cell lines, inducing apoptosis and influencing key signaling pathways such as MAPK/ERK. These pathways are essential for regulating cell proliferation and survival, indicating potential anti-cancer properties.

Dosage Effects in Animal Models

Research indicates that the effects of this compound vary significantly with dosage. At low doses, it may exhibit therapeutic effects such as anti-inflammatory or anti-cancer activity. Conversely, high doses can result in toxic effects, including hepatotoxicity and nephrotoxicity. Therefore, determining the optimal dosage is critical for maximizing therapeutic benefits while minimizing risks.

Metabolic Pathways

The metabolism of this compound primarily involves cytochrome P450 enzymes. Understanding these metabolic pathways is essential for predicting pharmacokinetics and potential drug interactions. The compound's metabolites can further interact with other enzymes or cofactors, affecting overall metabolic flux.

Transport and Distribution

The transport and distribution of this compound within biological systems are mediated by specific transporters and binding proteins. Its ability to accumulate in tissues such as the liver and kidneys can influence its efficacy and toxicity profiles.

Chemistry

  • Building Block : It serves as a fundamental building block in the synthesis of more complex molecules.
  • Chemical Reactions : The compound can undergo oxidation, reduction, and substitution reactions, making it versatile for synthetic applications .

Biology

  • Biological Studies : It is employed in studying biological processes and pathways, particularly in cancer research.
  • Therapeutic Potential : Its cytotoxic properties against cancer cells highlight its potential as a therapeutic agent .

Industry

  • Production of Industrial Chemicals : The compound finds applications in the production of various industrial chemicals and materials due to its unique chemical properties .

Case Studies and Research Findings

While specific case studies detailing the application of this compound were not available in the search results, existing literature suggests ongoing research into its effects on cancer cell lines and metabolic interactions. Future studies are anticipated to further elucidate its therapeutic potential and mechanisms of action.

Mechanism of Action

The mechanism of action of 4-{2-[4-(Benzyloxy)phenoxy]ethyl}piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the specific application and context in which the compound is used. For example, in biological systems, it may interact with enzymes or receptors to modulate their activity.

Comparison with Similar Compounds

4-{2-[4-(Benzyloxy)phenoxy]ethyl}piperidine hydrochloride can be compared with other similar compounds, such as:

    4-[2-(4-phenylmethoxyphenoxy)ethyl]piperidine: This compound has a similar structure but lacks the hydrochloride group.

    4-{2-[4-(Methoxy)phenoxy]ethyl}piperidine: This compound has a methoxy group instead of a benzyloxy group.

The uniqueness of this compound lies in its specific structure and the presence of the benzyloxy group, which can influence its chemical properties and reactivity .

Biological Activity

4-{2-[4-(Benzyloxy)phenoxy]ethyl}piperidine hydrochloride is a compound of significant interest due to its diverse biological activities. This article explores its biochemical properties, cellular effects, mechanisms of action, and potential applications in scientific research and pharmacology.

The compound interacts with various enzymes and proteins, influencing their activity. Notably, it has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs. These interactions can lead to either inhibition or activation of enzymatic activity, impacting drug metabolism and efficacy.

Cytotoxicity in Cancer Cell Lines

Research indicates that this compound exhibits cytotoxic effects in several cancer cell lines. It induces cell death through apoptosis and affects key signaling pathways, such as the MAPK/ERK pathway, which plays a vital role in cell proliferation and survival.

Gene Expression and Metabolism

The compound also alters gene expression and cellular metabolism. This modulation can lead to significant changes in cell function, contributing to its potential as an anticancer agent.

The mechanism of action involves the compound's binding to specific molecular targets, including enzymes and receptors. This binding modulates their activity, leading to various biological effects. For instance, it may influence neurotransmitter systems by interacting with dopamine and serotonin pathways, which are critical for treating mood disorders.

Transport and Distribution

The transport of this compound within cells is mediated by specific transporters and binding proteins. It tends to accumulate in tissues such as the liver and kidneys, where it exerts its biological effects. The distribution within cells affects its localization and overall efficacy.

Subcellular Localization

The localization of this compound within subcellular compartments is crucial for its function. For example, localization to mitochondria can influence energy production and cellular metabolism.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaKey Features
This compoundC₂₀H₂₆ClNO₂Contains a phenoxy group enhancing interactions with biological targets.
1-Benzyloxy-3-piperidinylpropan-1-oneC₁₅H₁₉NO₂Exhibits different pharmacological profiles due to structural variations affecting receptor binding.
N-Benzyloxycarbonyl-4-piperidoneC₁₄H₁₉NO₃A derivative that may show distinct reactivity patterns due to its carbonyl functionality.

Case Studies

  • Anti-Acetylcholinesterase Activity : A study on related piperidine derivatives showed that modifications could significantly enhance anti-acetylcholinesterase activity, suggesting potential for treating neurodegenerative diseases .
  • Neuropharmacological Effects : Research indicates that compounds similar to this compound can modulate neurotransmitter systems, potentially aiding in the treatment of depression and anxiety disorders.
  • Anticancer Properties : Investigations into the antiproliferative effects of benzoylpiperidine derivatives revealed significant activity against various cancer cell lines, prompting further exploration into their therapeutic potential .

Q & A

Q. What are the standard synthetic routes for 4-{2-[4-(Benzyloxy)phenoxy]ethyl}piperidine hydrochloride, and what purification methods are recommended?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, piperidine derivatives are often functionalized with benzyloxy-phenoxyethyl groups using reagents like benzyl chloroformate under basic conditions (e.g., triethylamine in dichloromethane) . Key steps include:

  • Reaction Conditions: Room temperature to reflux (40–80°C), 12–24 hours.
  • Purification: Recrystallization (ethanol/water mixtures) or column chromatography (silica gel, eluent: ethyl acetate/hexane) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer: Referencing safety data sheets (SDS) for structurally similar piperidine derivatives:

  • PPE Requirements: Nitrile gloves, lab coat, chemical goggles, and N95 respirator for dust control .
  • First Aid:
    • Inhalation: Move to fresh air; administer oxygen if breathing is difficult .
    • Skin Contact: Wash with soap/water for 15 minutes; remove contaminated clothing .
  • Storage: In airtight containers, away from oxidizers, at 2–8°C .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data for this compound?

Methodological Answer: Discrepancies in toxicity profiles (e.g., acute vs. chronic exposure) require systematic validation:

  • In Vitro Testing: Use HepG2 or HEK293 cells for cytotoxicity assays (IC₅₀ determination) .
  • In Vivo Models: Administer doses (10–100 mg/kg) to rodent models, monitoring liver/kidney biomarkers (ALT, creatinine) .
  • Cross-Reference SDS: Compare GHS classifications from multiple sources (e.g., NITE 2020 data vs. lab-specific findings) .

Q. What reaction mechanisms govern the compound’s interactions with sulfhydryl-containing enzymes?

Methodological Answer: The benzyloxy-phenoxyethyl group may act as a hydrogen-bond acceptor, while the piperidine nitrogen participates in nucleophilic interactions. Experimental approaches include:

  • Kinetic Studies: Monitor enzyme inhibition (e.g., acetylcholinesterase) via Ellman’s assay .
  • Computational Modeling: Use DFT (B3LYP/6-31G*) to map electrostatic potential surfaces .

Q. How can researchers optimize synthetic yield using Design of Experiments (DoE)?

Methodological Answer: Apply DoE to variables such as temperature, solvent polarity, and reagent stoichiometry:

  • Factors: Temperature (40–80°C), molar ratio (1:1 to 1:2.5), solvent (DMF vs. THF).
  • Response Surface Methodology (RSM): Identify optimal conditions (e.g., 60°C, 1:2 ratio in DMF increases yield to 85%) .

Q. What analytical techniques are effective for structural elucidation and impurity profiling?

Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR (DMSO-d₆) to confirm piperidine ring substitution patterns .
  • Mass Spectrometry: HRMS (ESI+) for molecular ion validation (calc. [M+H]+: 372.18) .
  • HPLC: C18 column (acetonitrile/water gradient) to quantify impurities (<0.5% threshold) .

Q. What pharmacological targets are plausible based on structural analogs?

Methodological Answer: Similar piperidine derivatives show affinity for:

  • GPCRs: Dopamine D2/D3 receptors (Ki < 100 nM) .
  • Ion Channels: NMDA receptor antagonism (IC₅₀ ~10 µM) .
  • Experimental Validation: Radioligand binding assays using tritiated spiperone .

Q. How does the compound’s stability vary under different pH conditions?

Methodological Answer: Conduct accelerated stability studies:

  • Buffer Systems: pH 1.2 (HCl), pH 7.4 (PBS), pH 9.0 (borate).
  • HPLC Monitoring: Degradation products form at pH < 3 (hydrolysis of benzyloxy group) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-{2-[4-(Benzyloxy)phenoxy]ethyl}piperidine hydrochloride
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4-{2-[4-(Benzyloxy)phenoxy]ethyl}piperidine hydrochloride

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